molecular formula C20H15ClN2O2 B3826340 2-Chloro-1,4-dibenzamido benzene

2-Chloro-1,4-dibenzamido benzene

Cat. No.: B3826340
M. Wt: 350.8 g/mol
InChI Key: AUCDGWBCUYSRAV-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dibenzamido benzene is an organic compound with the molecular formula C20H15ClN2O2 and a molecular weight of 350.798 g/mol . It is also known by its IUPAC name, Benzene, 1,4-bis(benzoylamino)-2-chloro-. This compound is characterized by the presence of two benzamido groups and a chlorine atom attached to a benzene ring.

Preparation Methods

The synthesis of 2-Chloro-1,4-dibenzamido benzene typically involves the reaction of 2-chloro-1,4-diaminobenzene with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloro-1,4-diaminobenzene+2benzoyl chloride2-Chloro-1,4-dibenzamido benzene+2HCl\text{2-chloro-1,4-diaminobenzene} + 2 \text{benzoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 2-chloro-1,4-diaminobenzene+2benzoyl chloride→2-Chloro-1,4-dibenzamido benzene+2HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-1,4-dibenzamido benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), and reducing agents (e.g., LiAlH4, NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-1,4-dibenzamido benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of benzamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-benzamido-3-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-17-13-16(22-19(24)14-7-3-1-4-8-14)11-12-18(17)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCDGWBCUYSRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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